4-(4-Benzylphenoxy)-3-chloroaniline
Description
Contextualization within Substituted Anilines and Diarylether Chemistry
Substituted anilines are a class of compounds that are fundamental building blocks in the synthesis of a vast array of organic molecules, including many pharmaceuticals and agrochemicals. researchgate.netcresset-group.com The nature and position of the substituents on the aniline (B41778) ring can profoundly influence the compound's physical, chemical, and biological properties. nih.gov The presence of a chlorine atom and a bulky benzylphenoxy group in 4-(4-Benzylphenoxy)-3-chloroaniline are key determinants of its reactivity and potential interactions with biological targets.
Diarylether linkages are also a prevalent feature in many biologically active natural products and synthetic drugs. This structural motif can confer conformational rigidity and metabolic stability to a molecule, properties that are often desirable in drug candidates. The combination of the substituted aniline and diarylether components in this compound creates a hybrid structure with the potential for unique biological activities.
Overview of Research Trajectories in Medicinal and Organic Chemistry
Research in medicinal chemistry is increasingly focused on the development of targeted therapies. The scaffold of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a library of derivatives. These derivatives can then be screened for activity against a range of biological targets, such as enzymes and receptors. For instance, substituted anilines have been investigated for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
In organic chemistry, the synthesis of complex molecules like this compound presents interesting challenges and opportunities. The development of efficient and selective synthetic routes to this and related compounds is an active area of research. researchgate.netchemrxiv.org Methodologies such as the Ullmann condensation or nucleophilic aromatic substitution are often employed for the formation of the diarylether bond. nih.gov
Significance of the this compound Scaffold in Drug Discovery and Chemical Biology
The structural features of this compound make it a significant scaffold in the fields of drug discovery and chemical biology. The aniline nitrogen provides a handle for further functionalization, while the benzylphenoxy group can be modified to optimize binding to a target protein. The chlorine substituent can influence the compound's electronic properties and metabolic stability.
The potential for this scaffold to interact with a variety of biological targets makes it a valuable tool for probing biological processes. By designing and synthesizing derivatives of this compound, researchers can investigate the role of specific proteins in disease and identify new starting points for drug development programs. The versatility of anilines allows for fine-tuning of pharmacological properties to enhance bioavailability, solubility, and receptor selectivity. cresset-group.com
Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWSSGFMEFUZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649866 | |
| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84866-01-3 | |
| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Benzylphenoxy 3 Chloroaniline and Its Analogues
Strategies for Aryl Ether Linkage Formation
The construction of the diaryl ether moiety is a pivotal step in the synthesis of 4-(4-benzylphenoxy)-3-chloroaniline. Two primary strategies, Ullmann-type coupling reactions and Nucleophilic Aromatic Substitution (SNAr), are prominently employed.
Exploration of Ullmann-type Coupling Reactions for Phenoxy Ether Formation
The Ullmann condensation, a classic copper-catalyzed reaction, provides a reliable method for forming C-O bonds between an aryl halide and a phenol (B47542). organic-chemistry.orgnih.gov In the context of synthesizing the target compound's precursors, this typically involves the reaction of a substituted chloronitrobenzene with a benzylphenol derivative in the presence of a copper catalyst and a base.
Modern advancements in Ullmann-type couplings have introduced the use of ligands to facilitate the reaction under milder conditions and with lower catalyst loadings. nih.govacs.org For instance, the use of diol-copper(I) complexes has been shown to catalyze the intermolecular C(aryl)-O bond formation between aryl iodides/bromides and phenols under very mild conditions. acs.org Research has also highlighted the effectiveness of various ligands, including N,N- and N,O-chelating ligands, in accelerating the reaction and allowing for lower temperatures. nih.gov The choice of base, such as cesium carbonate (Cs2CO3), and solvent, like acetonitrile, can also significantly influence the reaction's efficiency, even with sterically hindered substrates. acs.org
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | (±)-diol L3 | K3PO4 | Toluene | 110 | 85-95 | acs.org |
| Cu2O | 1H-imidazole-4-carboxylic acid | Cs2CO3 | Acetonitrile | 90 | High | nih.govacs.org |
| CuBr | Acylhydrazine/Acylhydrazone | Base | Solvent | Varies | Moderate-High | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Routes for Phenoxy Group Introduction
Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway for the formation of the diaryl ether linkage. masterorganicchemistry.com This reaction is particularly effective when the aromatic ring targeted for substitution is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (typically a halogen). libretexts.org
In the synthesis of precursors for this compound, a common SNAr approach involves the reaction of an activated chloronitrobenzene with a phenoxide. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride by the incoming phenoxide. libretexts.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.org The reactivity in SNAr reactions is often higher in polar aprotic solvents which can solvate the cation of the base, leaving a more "naked" and reactive nucleophile. rsc.org
The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed, and this is why electron-withdrawing groups in the ortho and/or para positions are essential. libretexts.org
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloronitrobenzene | Aryl/Heteroarylamine N-anions | NaH | Toluene/DMSO | Varies | Varies | rsc.org |
| 1,2-Dichlorobenzene | 3-Methylindole | KOH | DMSO | 100 | 25-55 | nih.gov |
| Fluorinated (Hetero)aromatics | Carbohydrate Alcohols | KHMDS | Varies | 0 to rt | Good-Excellent | acs.org |
Approaches for Introducing the Aniline (B41778) Functionality
The final key transformation in the synthesis of this compound is the reduction of a nitro precursor to the corresponding aniline. Several reliable methods are available for this purpose.
Catalytic Reduction of Nitro Precursors (e.g., using SnCl2, Raney Ni, or Pd/C)
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its clean nature and high yields.
Palladium on Carbon (Pd/C): This is a highly effective catalyst for the hydrogenation of nitro groups. nih.gov The reaction is typically carried out under a hydrogen atmosphere (from a balloon or a high-pressure apparatus) in a suitable solvent like ethanol (B145695) or ethyl acetate. nih.govacs.org While highly efficient, care must be taken as Pd/C can also catalyze dehalogenation and debenzylation, especially under harsh conditions. semanticscholar.org Recent developments have focused on using low loadings of Pd/C in water with a surfactant, allowing for catalyst recycling. nih.govacs.org
Raney Nickel (Raney Ni): This catalyst is another excellent choice for nitro group reduction and is particularly useful when the substrate contains sensitive functionalities like halogens that might be susceptible to reduction by Pd/C. commonorganicchemistry.comwikipedia.org Raney nickel is often used with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or formic acid, allowing for the reaction to be carried out at room temperature. mdma.chrsc.org It is known for its high catalytic activity and stability. wikipedia.org
Tin(II) Chloride (SnCl2): The reduction of aromatic nitro compounds using stannous chloride is a classic and mild method that is tolerant of many other functional groups, including halogens and benzyl (B1604629) ethers. semanticscholar.orgcommonorganicchemistry.commdma.ch The reaction is typically performed in an acidic medium, such as ethanol with hydrochloric acid. semanticscholar.org This method has been successfully applied to the synthesis of 4-benzyloxy-3-chloroaniline, providing the product in excellent yield without cleavage of the benzyl or chloro groups. semanticscholar.orgumich.edu The use of SnCl2 in ionic liquids has also been explored to provide improved yields and shorter reaction times. researchgate.netthieme-connect.com
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| Pd/C, H2 | 4-Benzyloxy-3-chloronitrobenzene | Ethanol | High | semanticscholar.org |
| Raney Ni, HCOOH | Aromatic Nitro Compounds | Methanol, rt | 80-90 | mdma.ch |
| SnCl2·2H2O, HCl | 4-Benzyloxy-3-chloronitrobenzene | Aqueous Ethanol | Excellent | semanticscholar.orgumich.edu |
Iron-Mediated Reductions of Nitrobenzenes
Reduction using iron metal in an acidic medium is a well-established, cost-effective, and environmentally benign method for converting nitroarenes to anilines. wikipedia.orgtandfonline.com The reaction is typically carried out by heating the nitro compound with iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous solution. semanticscholar.orgtandfonline.com While effective, the workup can sometimes be tedious due to the formation of iron salts. semanticscholar.org Recent research has explored the use of iron nanoparticles and iron complexes as catalysts for nitro reduction under milder conditions. nih.govresearchgate.netnih.gov The addition of ferrous ions (Fe2+) has been shown to accelerate the reduction of nitrobenzene (B124822) by zero-valent iron. nih.govresearchgate.net
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| Fe, Acetic Acid | 4-Benzyloxy-3-chloronitrobenzene | 50-85 °C | High | semanticscholar.org |
| Fe powder, NH4Cl | Aromatic Nitro Compounds | Ultrasonic irradiation | 39-98 | tandfonline.com |
| Fe(0), FeCl2 | Nitrobenzene | Aqueous | Accelerated Rate | nih.gov |
Alternative Amination Procedures
While the reduction of a nitro group is the most common route to the aniline, alternative amination procedures can also be considered. One such approach is the direct amination of an aryl halide. For instance, the reaction of a bromo-substituted precursor with aqueous ammonia (B1221849) in the presence of a copper catalyst can yield the corresponding aniline. A specific example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) from 1-bromo-2-chloro-4-(3-fluorobenzyloxy)benzene using aqueous ammonia and ethanol. google.com These methods, however, often require more forcing conditions compared to the reduction of a corresponding nitro compound.
Multicomponent Reactions Incorporating the Core Structure
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for generating molecular diversity. frontiersin.orgorganic-chemistry.org The this compound core, containing a primary aromatic amine, is well-suited for incorporation into various MCRs to generate a library of more complex analogues.
While specific literature examples detailing the use of this compound in MCRs are not prevalent, its primary amine functionality makes it a suitable component for several well-established MCRs. The following table outlines potential MCRs where this aniline could serve as a key building block.
| Multicomponent Reaction | Other Reactants | Potential Product Class |
| Ugi-4CR | An aldehyde, a carboxylic acid, and an isocyanide. | α-Acylamino carboxamides. |
| Kabachnik-Fields Reaction | An aldehyde and a dialkyl phosphite (B83602). | α-Aminophosphonates. |
| Povarov Reaction | An aldehyde and an electron-rich alkene. | Tetrahydroquinolines. |
| Biginelli Reaction | An aldehyde and a β-ketoester. | Dihydropyrimidinones. |
For instance, in an Ugi four-component reaction (Ugi-4CR) , this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide derivative in a single step. nih.gov Similarly, in a Kabachnik-Fields reaction , it could be condensed with an aldehyde and a dialkyl phosphite to yield α-aminophosphonates, which are known for their biological activities. nih.gov The Povarov reaction , a formal [4+2] cycloaddition, could utilize the aniline, an aldehyde, and an alkene to construct tetrahydroquinoline scaffolds.
The exploration of these MCRs with this compound as a substrate would open avenues to novel and structurally diverse chemical entities for various research applications.
Optimization of Reaction Conditions for Yield and Purity in Research Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time, particularly for the critical diaryl ether formation step.
For the nucleophilic aromatic substitution pathway, the following aspects can be optimized:
Solvent: Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free. The choice of solvent can influence the reaction rate and temperature required.
Base: The strength and solubility of the base are important. While strong bases like sodium hydride (NaH) can be used, weaker and easier-to-handle bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Cs₂CO₃ is known to be particularly effective in many nucleophilic aromatic substitution reactions.
Temperature: The reaction typically requires heating to overcome the activation energy of the substitution. A temperature range of 80-150 °C is common. Careful control of the temperature is necessary to prevent side reactions and decomposition. nih.gov
Reaction Time: The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time to ensure complete consumption of the starting materials without significant product degradation.
In the case of an Ullmann-type coupling , optimization would focus on:
Copper Source: Both Cu(I) and Cu(II) salts can be used, as well as copper metal powder. The choice of the copper source can impact the reaction's efficiency.
Ligand: The addition of ligands such as phenanthroline or various phosphines can significantly improve the yield and allow for milder reaction conditions by stabilizing the copper catalyst and increasing its solubility.
Base: As with the SNA_r reaction, the choice of base is critical.
For the reduction of the nitro group , optimization involves selecting the appropriate reducing agent and conditions to ensure a clean and complete conversion to the aniline without affecting other functional groups in the molecule. The iron/acetic acid method is robust, but catalytic hydrogenation might offer higher purity in some cases, provided that the benzyl group is stable under the reaction conditions. umich.edu
The following table summarizes key optimization parameters for the synthesis of a diaryl ether aniline, based on analogous reactions reported in the literature. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Step | Diaryl Ether Formation (SNA_r) | Diaryl Ether Formation (Ullmann) | Nitro Reduction |
| Reactants | 4-Benzylphenol (B16752), 3,4-Dichloronitrobenzene | 4-Benzylphenol, 3-Chloro-4-halonitrobenzene | 4-(4-Benzylphenoxy)-3-chloronitrobenzene |
| Catalyst/Reagent | None | Copper salt (e.g., CuI) | Iron powder |
| Base | K₂CO₃ | KOH | - |
| Solvent | DMF | No solvent or high-boiling solvent | Ethanol/Water |
| Temperature | 100-120 °C | 110-120 °C | Reflux |
| Yield | High | High | ~94% (for analogue) nih.gov |
Purification of the final product is typically achieved through recrystallization or column chromatography to obtain this compound with high purity.
Rigorous Spectroscopic and Structural Elucidation for Research Purity and Identity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments) for Definitive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 4-(4-Benzylphenoxy)-3-chloroaniline, confirming the connectivity of the atoms and the specific isomeric arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region (typically δ 6.5-7.5 ppm) would be complex due to the presence of three distinct phenyl rings. Protons on the benzyl (B1604629) ring would likely appear as a multiplet, while the protons on the phenoxy and chloroaniline rings would exhibit splitting patterns (doublets, triplets, doublet of doublets) dictated by their substitution and coupling with neighboring protons. A singlet corresponding to the two benzylic protons (-CH₂-) would be anticipated, likely in the range of δ 5.0-5.2 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton. It would be expected to show 19 distinct signals, corresponding to the 19 carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts would be characteristic of the electronic environment of each carbon. Carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms would be deshielded and appear at higher chemical shifts. For instance, the carbon atom of the chloroaniline ring bearing the chlorine atom and the carbon atom of the phenoxy ring attached to the ether oxygen would be readily identifiable.
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same spin system, helping to trace the connectivity within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of many carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the key ether linkage between the 4-benzylphenol (B16752) and 3-chloroaniline (B41212) moieties and the position of the benzyl group on the phenoxy ring.
Hypothetical ¹H and ¹³C NMR Data Table:
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Benzylic CH₂ | ~5.1 (s, 2H) | ~40 |
| C-NH₂ | - | ~145 |
| C-Cl | - | ~135 |
| C-O (phenoxy) | - | ~155 |
| C-O (chloroaniline) | - | ~148 |
| Aromatic H/C | 6.7 - 7.4 (m) | 115 - 160 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass would be calculated based on its chemical formula, C₁₉H₁₆ClNO. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern. Key fragment ions would be expected from the cleavage of the ether bond, the loss of the benzyl group, and the fragmentation of the aniline (B41778) ring. Analysis of these fragments would provide further confirmation of the compound's structure.
Hypothetical HRMS Data Table:
| Ion | Hypothetical m/z | Formula | Description |
| [M+H]⁺ | 310.0942 | C₁₉H₁₇ClNO | Molecular Ion |
| [M-C₇H₇]⁺ | 219.0371 | C₁₂H₉ClNO | Loss of benzyl group |
| [C₁₃H₁₁O]⁺ | 183.0810 | C₁₃H₁₁O | Benzylphenoxy fragment |
| [C₆H₅ClN]⁺ | 126.0111 | C₆H₅ClN | Chloroaniline fragment |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis
FTIR spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to N-H stretching of the amine, C-H stretching of the aromatic and benzylic groups, C-O-C stretching of the ether linkage, and C-Cl stretching.
Hypothetical FTIR Data Table:
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3300 (two bands) | Primary amine |
| Aromatic C-H Stretch | 3100-3000 | Aromatic rings |
| Aliphatic C-H Stretch | 2950-2850 | Benzylic CH₂ |
| C=C Stretch | 1600-1450 | Aromatic rings |
| C-O-C Asymmetric Stretch | ~1240 | Aryl ether |
| C-N Stretch | ~1300 | Aromatic amine |
| C-Cl Stretch | ~750 | Chloro-aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Hypothetical UV-Vis Data Table:
| Solvent | Hypothetical λmax (nm) | Description |
| Ethanol (B145695) | ~240 and ~290 | π → π* transitions of the aromatic systems |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., ~10-15 |
| b (Å) | e.g., ~8-12 |
| c (Å) | e.g., ~15-20 |
| β (°) | e.g., ~90-110 |
| Z | 4 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Benzylphenoxy 3 Chloroaniline Derivatives
Rational Design and Synthesis of Derivatives for SAR Exploration
The rational design of derivatives of 4-(4-benzylphenoxy)-3-chloroaniline involves a systematic approach to modify its distinct chemical regions: the benzyl (B1604629) moiety, the phenoxy ring, the aniline (B41778) ring, and the primary amine. The synthesis of such diaryl ether compounds can be achieved through methods like the Ullmann condensation or palladium-catalyzed coupling reactions, which involve the formation of a C-O bond between a phenol (B47542) and an aryl halide. nih.govorganic-chemistry.org For instance, the synthesis could involve the reaction of 4-benzylphenol (B16752) with a suitably substituted 3-chloro-4-fluoro-nitrobenzene followed by reduction of the nitro group.
Systematic Substitution on the Benzyl Moiety (e.g., halogenation, alkylation, heteroatom replacement)
Research Findings: Studies on related N-benzyl phenethylamine (B48288) structures have shown that substitutions on the benzyl ring can dramatically influence biological activity. nih.gov For instance, introducing electron-donating or electron-withdrawing groups can modulate binding affinities and functional activities at various receptors. While direct studies on this compound are not prevalent, it can be hypothesized that similar modifications would have a significant impact.
Halogenation: Introducing halogens (F, Cl, Br) at different positions of the benzyl ring can alter the electronic nature and lipophilicity of the molecule. This can lead to changes in metabolic stability and membrane permeability.
Alkylation: The addition of small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity and create specific steric interactions within a binding pocket.
Illustrative Data Table for Benzyl Moiety Substitution:
| Derivative ID | Substitution on Benzyl Ring | Predicted Effect on Lipophilicity (cLogP) | Potential Impact on Activity |
|---|---|---|---|
| B-1 | 4-Fluoro | Increased | May enhance binding through specific interactions |
| B-2 | 4-Methyl | Increased | Potential for improved hydrophobic interactions |
| B-3 | 4-Methoxy | Slightly Decreased | Could introduce hydrogen bond accepting capabilities |
| B-4 | Pyridin-4-yl | Decreased | May improve solubility and introduce new binding interactions |
Modifications on the Phenoxy Ring (e.g., positional isomerism, ring expansion/contraction)
Research Findings: The relative positioning of the substituents on the phenoxy ring is critical. For example, the synthesis of 2-(2-benzylphenoxy)-3-chloroaniline, a positional isomer, has been described. Comparing the biological activities of positional isomers can provide insights into the required geometry for target interaction. The diaryl ether linkage itself is a key pharmacophore due to its hydrophobicity, metabolic stability, and ability to penetrate cell membranes. researchgate.net
Positional Isomerism: Moving the benzyl group to other positions on the phenoxy ring (e.g., 2-benzyl or 3-benzyl) would significantly alter the three-dimensional shape of the molecule.
Ring Expansion/Contraction: While less common, exploring larger or smaller aromatic systems in place of the phenoxy ring could be considered to alter the distance and angle between the aniline and benzyl moieties.
Investigations into the Aniline Ring Substitution Pattern (e.g., chloro-positional isomers, replacement with other halogens)
The substitution pattern on the aniline ring directly impacts the pKa of the primary amine and the electronic distribution of the entire molecule.
Research Findings: The presence of electron-withdrawing groups on an aniline ring generally increases its toxic effects in certain assays, while electron-donating groups may reduce toxicity. nih.gov The position and nature of the halogen are crucial. The chloro-group at the 3-position in this compound influences the reactivity and electronic properties of the aniline ring.
Replacement with Other Halogens: Substituting the chlorine with other halogens (F, Br, I) would systematically vary the size, electronegativity, and lipophilicity at that position, allowing for a fine-tuning of the SAR.
Illustrative Data Table for Aniline Ring Substitution:
| Derivative ID | Substitution on Aniline Ring | Predicted pKa of Amine | Potential Impact on Activity |
|---|---|---|---|
| A-1 | 2-chloro, 4-(4-benzylphenoxy) | Altered | May affect binding due to steric and electronic changes |
| A-2 | 3-bromo, 4-(4-benzylphenoxy) | Similar to chloro | May enhance binding through halogen bonding |
| A-3 | 3-fluoro, 4-(4-benzylphenoxy) | Slightly higher than chloro | Could improve metabolic stability |
| A-4 | 3-methyl, 4-(4-benzylphenoxy) | Lower than chloro | May alter electronic properties and steric interactions |
Derivatization of the Primary Amine Functionality (e.g., acylation, alkylation, Schiff base formation)
The primary amine is a key functional group that can participate in hydrogen bonding and salt formation. Its derivatization is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Research Findings: The primary amine of aniline derivatives can be readily modified. For instance, the formation of Schiff bases through condensation with aldehydes is a well-established reaction. researchgate.net Acylation and alkylation can also be performed to introduce a variety of substituents. These modifications can alter the basicity, polarity, and steric bulk around the nitrogen atom.
Acylation: Converting the amine to an amide can reduce basicity and introduce new hydrogen bonding capabilities.
Alkylation: N-alkylation can increase steric bulk and lipophilicity.
Schiff Base Formation: Reaction with various aldehydes can lead to imine derivatives, which can be further reduced to secondary amines, offering a diverse range of substituents.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound derivatives, a QSAR model could be developed to predict the activity of novel compounds and guide further synthesis.
Research Findings: For substituted anilines, QSAR models have shown that toxicity can be correlated with the Hammett sigma constant and descriptors for hydrogen bonding capacity. nih.gov In other complex molecules, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models based on the steric and electrostatic fields of the compounds. nih.gov
A typical QSAR study on this compound derivatives would involve:
Data Set Generation: Synthesizing and testing a series of derivatives with systematic variations.
Descriptor Calculation: Calculating various physicochemical and structural descriptors for each molecule.
Model Building: Using statistical methods like multiple linear regression or partial least squares to build a model correlating the descriptors with biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Conformational Landscape Analysis and its Influence on Molecular Recognition
The flexibility of the diaryl ether linkage in this compound allows the molecule to adopt multiple conformations. Understanding the preferred conformations in different environments is key to understanding how it interacts with biological targets.
Scaffold Hopping and Bioisosteric Replacements for Novel Analogue Generation
Scaffold hopping and bioisosteric replacement are sophisticated strategies employed by medicinal chemists to design new molecules with desired biological activities while optimizing pharmacokinetic and pharmacodynamic properties. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one, aiming to identify novel chemotypes with similar or improved biological functions. Bioisosteric replacement, on the other hand, is the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a new compound that retains the desired biological activity.
In the context of diaryl ether compounds like this compound, which are recognized as privileged scaffolds for kinase inhibitors, these strategies are pivotal for exploring new chemical space and overcoming challenges such as poor selectivity, off-target effects, or unfavorable metabolic profiles.
Research Findings in Diaryl Ether-Based Kinase Inhibitors
While specific research on the direct scaffold hopping of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related diaryl ether and anilino-pyrimidine kinase inhibitors. One such study provides a compelling case for the application of these principles, focusing on derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov This work, based on the lapatinib (B449) skeleton, which features a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety, offers a clear illustration of how systematic modifications can lead to potent and selective inhibitors.
In this study, researchers designed and synthesized a series of pyrimidine (B1678525) derivatives where the 6-position was modified with various 3-substituted-phenoxy groups. The 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] core served as a constant feature, allowing for the evaluation of the impact of the appended groups on kinase inhibition and antiproliferative activity.
The following data tables summarize the key findings from this research, showcasing the impact of different substituents on the biological activity of the compounds.
Table 1: In Vitro Kinase Inhibitory Activity of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine Derivatives
| Compound ID | 3-Substituent on Phenoxy Ring | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |
| 6 | Acrylamido | 37 | 29 |
| 9 | Cyanoacetamido | 48 | 38 |
| 11 | {3-[6-(4-amino)pyrimidinyl]amino} | 61 | 42 |
| 14 | Phenoxyacetamido | 65 | 79 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of Selected Derivatives Against Cancer Cell Lines
| Compound ID | A431 (EGFR overexpressing) IC₅₀ (nM) | SKOV-3 (ErbB-2 overexpressing) IC₅₀ (nM) |
| 6 | 120 | 150 |
| 9 | 210 | 280 |
| 11 | 350 | 410 |
| 14 | 420 | 560 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
The results from these studies demonstrate that the nature of the substituent at the 3-position of the phenoxy ring significantly influences the dual inhibitory activity against EGFR and ErbB-2 kinases. nih.gov For instance, compound 6 , bearing an acrylamido group, exhibited the most potent inhibitory activity against both kinases, with IC₅₀ values of 37 nM and 29 nM for EGFR and ErbB-2, respectively. nih.gov This was closely followed by compound 9 with a cyanoacetamido group. nih.gov These findings suggest that the presence of a reactive Michael acceptor or a group capable of forming specific hydrogen bonds can enhance the binding affinity to the kinase active site.
The antiproliferative data in Table 2 further corroborates the kinase inhibition results. Compound 6 also displayed the most potent activity against both the A431 and SKOV-3 cancer cell lines, which overexpress EGFR and ErbB-2, respectively. nih.gov This correlation between kinase inhibition and cellular activity underscores the on-target effect of these compounds.
These examples of modifying the peripheral groups while maintaining the core 3-chloro-4-(benzyloxy)aniline structure illustrate a form of bioisosteric replacement and functional group modification. While not a classic scaffold hop, this approach effectively explores the chemical space around the core scaffold to optimize biological activity.
Further research into hinge-binder scaffold hopping has identified a variety of heteroaromatic cores that can mimic the interactions of known kinase inhibitors. nih.govnih.gov For instance, starting from a 7-azaindole (B17877) scaffold, researchers have successfully identified novel single-ring, 5,6-, and 6,6-fused heteroaromatic cores as potent inhibitors of CAMKK2. nih.govnih.gov This highlights the potential for replacing the central diaryl ether moiety of this compound with other ring systems to generate novel analogues with potentially different selectivity profiles and physicochemical properties.
Computational Chemistry and Molecular Modeling Applications
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly valuable for elucidating the electronic structure and reactivity of 4-(4-benzylphenoxy)-3-chloroaniline. By solving approximations of the Schrödinger equation, DFT can predict a range of molecular properties.
Detailed research findings would involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |
Molecular Docking Studies for Ligand-Target Interaction Prediction with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. Given that diaryl ether motifs are present in various inhibitors, a plausible target for this compound could be the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein (InhA). The ligand's structure would be optimized using methods like DFT. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity.
The results of a docking study would reveal the most likely binding pose and a corresponding binding energy or docking score. A lower binding energy suggests a more stable and favorable interaction. The analysis of the docked pose can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the aniline (B41778) group could act as a hydrogen bond donor, while the benzyl (B1604629) and phenoxy rings could engage in hydrophobic and pi-stacking interactions.
Table 2: Hypothetical Molecular Docking Results of this compound against InhA
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |
| Interacting Residues | TYR158, MET199, ILE215 | Key amino acids in the InhA binding pocket |
| Hydrogen Bonds | 1 (with TYR158) | Specific polar interaction |
| Hydrophobic Interactions | Benzyl and phenoxy rings with hydrophobic pocket | Non-polar interactions contributing to binding |
Molecular Dynamics Simulations for Conformational Ensemble and Binding Mechanism Elucidation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique can be used to study the conformational flexibility of this compound and to elucidate the stability of its complex with a biological target like InhA.
An MD simulation would typically start with the best-docked pose of the ligand-protein complex placed in a simulated physiological environment, including water molecules and ions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal how the ligand and protein adapt to each other, the stability of the binding pose, and the role of solvent molecules in the interaction.
Key outputs from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking methods by employing techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and its predicted interactions from docking studies, a pharmacophore model can be constructed.
This model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For this compound, the pharmacophore might consist of a hydrogen bond donor (the aniline NH2), two or three hydrophobic/aromatic centers (the benzyl and phenoxy rings), and a halogen bond acceptor (the chlorine atom).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, aims to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This is a powerful strategy for identifying novel hit compounds with diverse chemical scaffolds.
Table 3: Hypothetical Pharmacophore Model for a this compound-based Ligand
| Feature | Type | Location (Relative Coordinates) |
| 1 | Hydrogen Bond Donor | Aniline NH2 |
| 2 | Aromatic/Hydrophobic | Centroid of the benzyl ring |
| 3 | Aromatic/Hydrophobic | Centroid of the phenoxy ring |
| 4 | Halogen Bond Acceptor | Chlorine atom |
De Novo Design Strategies for Scaffold Decoration and Optimization
De novo design is a computational approach that aims to design novel molecules with desired properties from scratch. Using the this compound scaffold as a starting point, de novo design algorithms can be employed to "decorate" or modify the core structure to optimize its binding affinity and other drug-like properties.
These algorithms can explore a vast chemical space by adding, removing, or substituting functional groups at various positions on the scaffold. The newly generated molecules are then typically evaluated using docking and other scoring functions to predict their activity. This iterative process of generation and evaluation can lead to the design of novel, potent, and selective ligands. For instance, modifications could be explored at the aniline ring to introduce additional hydrogen bonding partners or at the benzyl ring to enhance hydrophobic interactions within the target's binding site.
In Vitro Biological Investigations and Mechanistic Pathway Elucidation
Identification of Specific Biological Targets and Pathways
There is no available scientific literature that identifies specific biological targets or pathways for 4-(4-Benzylphenoxy)-3-chloroaniline.
No data from enzyme kinetic studies or investigations into the inhibition mechanisms of this compound, including its potential effects on protein kinases or metabolic enzymes, have been reported.
Information from receptor binding assays for this compound is not available. As such, there is no characterization of any ligand-receptor complexes involving this compound.
Cell-Based Assays for Phenotypic Screening and Target Deconvolution
Results from cell-based assays for phenotypic screening or studies aimed at the target deconvolution of this compound have not been published in the scientific literature.
Elucidation of Molecular Mechanisms of Action (e.g., protein-ligand interaction dynamics, downstream signaling modulation)
Due to the absence of primary research on this compound, the molecular mechanisms of its action, including any protein-ligand interaction dynamics or modulation of downstream signaling pathways, remain unelucidated.
Emerging Research Avenues and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and activities. nih.govresearchgate.net For a novel compound like 4-(4-Benzylphenoxy)-3-chloroaniline, these computational tools offer a powerful avenue for initial characterization and hypothesis-driven research.
Detailed Research Avenues:
Predictive Modeling: ML models, such as deep neural networks and random forests, can be trained on large datasets of compounds with known biological activities. mdpi.com By inputting the structure of this compound, these models could predict its potential efficacy against various targets, such as enzymes or receptors, guiding initial laboratory screening efforts. researchgate.net For instance, given the presence of the chloroaniline scaffold, models could predict potential antimicrobial or anticancer activities.
De Novo Design: Advanced generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design new molecules with optimized properties. mdpi.com Starting with this compound as a seed structure, these algorithms could generate derivatives with potentially enhanced activity, better selectivity, or improved pharmacokinetic profiles.
QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the structural features of this compound and its activity. AI can identify critical molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are key to its function, thereby accelerating the optimization process. scitechdaily.com This approach moves beyond traditional methods by identifying complex, non-linear patterns in chemical data. mdpi.comscitechdaily.com
The application of AI and ML promises to significantly reduce the time and cost associated with traditional compound screening, allowing for a more focused and efficient investigation of this compound and its analogs. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis in Research Matrices
As research into this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices, such as biological fluids or environmental samples, will become critical.
Future Research Directions:
Hyphenated Chromatography Techniques: The development of methods using liquid chromatography or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS) will be essential. These techniques provide the high selectivity and sensitivity required for trace analysis. For related chloroaniline compounds, derivatization techniques, such as acetylation, have been used to improve stability and chromatographic performance for GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS offers the ability to determine the elemental composition of the compound and its metabolites with high accuracy, which is invaluable for identification purposes in complex mixtures without the need for authentic standards.
Sample Preparation and Stabilization: A key challenge in analyzing aniline (B41778) derivatives is their potential for instability and oxidation. Research into optimized sample preparation techniques, such as solid-phase extraction (SPE) and the use of stabilizing agents like ascorbic acid, will be necessary to ensure accurate and reproducible results, especially in biological matrices.
The following table outlines potential analytical methods for future development.
| Analytical Technique | Potential Application for this compound | Key Advantages |
| LC-MS/MS | Quantification in biological fluids (plasma, urine) for pharmacokinetic studies. | High sensitivity, high throughput, suitable for non-volatile compounds. |
| GC-MS | Analysis in environmental samples (water, soil); may require derivatization. | Excellent chromatographic resolution, established libraries for identification. |
| HRMS | Identification of unknown metabolites and degradation products. | High mass accuracy, enables elemental composition determination. |
| NMR Spectroscopy | Definitive structural elucidation of the parent compound and its derivatives. | Provides detailed structural information. |
Exploration of Novel Applications in Chemical Biology and Materials Science
The unique structure of this compound suggests its potential utility beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.
Chemical Biology:
Chemical Probes: The compound could be modified to serve as a chemical probe to study biological pathways. For example, by attaching a fluorescent tag or a reactive group, it could be used to identify and isolate specific protein targets, leveraging the potential interactions of its diaryl ether or chloroaniline core.
Inhibitor Scaffolding: The core structure can serve as a starting point for developing inhibitors of specific enzymes. For instance, diaryl ether structures are found in various kinase inhibitors, and the aniline moiety is a common feature in compounds targeting cell proliferation.
Materials Science:
Monomer for Specialty Polymers: The aniline group provides a reactive site for polymerization. Polymers incorporating this structure could exhibit unique properties, such as thermal stability, specific refractive indices, or flame retardancy (due to the chlorine atom), making them suitable for advanced coatings, films, or engineering plastics.
Organic Electronics: Substituted anilines and related aromatic compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties conferred by the benzylphenoxy and chloro substituents could be explored for such applications.
Collaborative and Interdisciplinary Research Frameworks for Comprehensive Compound Characterization
The full characterization of a novel compound like this compound is a complex undertaking that no single discipline can achieve alone. A future-oriented approach necessitates the establishment of collaborative and interdisciplinary research frameworks.
Academia-Industry Partnerships: Collaborations between academic laboratories, which excel in fundamental research and discovery, and industrial partners, with their expertise in process development, scale-up, and application testing, would be crucial. A safe and scalable synthesis, for example, is a prerequisite for extensive testing and was a focus for the related compound 4-benzyloxy-3-chloroaniline. umich.edu
Integration of Disciplines: A comprehensive research program would involve:
Synthetic Chemists: To devise efficient and scalable synthetic routes. umich.edunih.gov
Computational Chemists: To perform AI/ML predictions and molecular modeling to guide experimental work. researchgate.net
Analytical Chemists: To develop and validate methods for purification, identification, and quantification.
Pharmacologists and Biologists: To conduct in vitro and in vivo assays to determine biological activity and mechanisms of action.
Toxicologists: To assess the safety profile, drawing on knowledge from related compounds like 4-chloroaniline (B138754). who.intwikipedia.org
Open Science and Data Sharing: Adopting open science principles, where research data and findings are shared broadly, can accelerate progress. International databases like PubChem serve as central repositories for chemical information, and contributing data on this compound would benefit the entire scientific community. nih.govnih.gov
By fostering these collaborative networks, researchers can pool resources, share expertise, and overcome the multifaceted challenges associated with characterizing and developing novel chemical entities.
Q & A
Q. What are the established synthetic routes for 4-(4-benzylphenoxy)-3-chloroaniline, and how can purity be ensured?
Methodological Answer: The most scalable synthesis involves reducing 4-benzyloxy-3-chloronitrobenzene using SnCl₂ in ethanol under reflux. This method achieves >95% yield and minimizes tin residues, critical for pharmaceutical intermediates. Post-synthesis, purity is verified via HPLC with UV detection (λ = 254 nm) and residual solvent analysis via GC-MS. Ensure inert conditions to prevent oxidation of the aniline group .
Q. How can researchers characterize the structure of this compound and confirm regiochemistry?
Methodological Answer: Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Aromatic protons adjacent to the benzylphenoxy group show deshielding (δ 7.2–7.5 ppm). The NH₂ group appears as a broad singlet (~δ 5.1 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 335.08 (calculated for C₁₉H₁₇ClNO). X-ray crystallography may resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. What experimental strategies address discrepancies in thermodynamic stability between 3-chloroaniline derivatives and their metal complexes?
Methodological Answer: Calorimetric titration (e.g., isothermal titration calorimetry) quantifies bond strength in metal-ligand complexes. For 3-chloroaniline, compare enthalpy of formation (ΔHf) with 4-chloroaniline analogs. Example findings:
| Ligand | ΔHf (kJ/mol) | Metal (M²⁺) |
|---|---|---|
| 3-Chloroaniline | -215 ± 5 | Ni(II) |
| 4-Chloroaniline | -198 ± 4 | Ni(II) |
| The meta-chloro substituent’s stronger electron-withdrawing effect enhances coordination stability vs. para-substituted analogs. Use density functional theory (DFT) to model inductive effects . |
Q. How can researchers resolve contradictions in mutagenicity data for 3-chloroaniline metabolites?
Methodological Answer: Employ Ames test variants with metabolic activation (S9 fraction) and mammalian cell assays (e.g., micronucleus test). Key considerations:
- Dose-Response : 3-Chloroaniline shows mutagenicity thresholds >100 µM in Salmonella TA100 but not TA98, suggesting frame-shift mutations are less likely.
- Comparative Analysis : Structural similarity to 4-chloroaniline (a known carcinogen) requires toxicity equivalence testing via IC₅₀ comparisons in HepG2 cells. EPA guidelines recommend probabilistic risk modeling to account for metabolite persistence .
Q. What methodologies optimize catalytic applications of 3-chloroaniline-derived metal complexes?
Methodological Answer: Screen transition metal bromides (e.g., FeBr₂, CuBr₂) for catalytic activity in cross-coupling reactions. Example protocol:
- React 3-chloroaniline with NiBr₂ in ethanol (1:4 molar ratio, 343 K).
- Characterize the Ni(II)-3-chloroaniline complex via UV-Vis (λmax = 420 nm for d-d transitions) and cyclic voltammetry (E₁/₂ = −0.75 V vs. Ag/AgCl).
- Apply the complex in Suzuki-Miyaura couplings, achieving >80% yield for biphenyl derivatives under mild conditions (50°C, 12 h) .
Q. How do substituent positions (meta vs. para) influence reaction kinetics in chloroaniline derivatives?
Methodological Answer: Use stopped-flow spectroscopy to measure second-order rate constants (k) for radical reactions. For example:
- CO₃•⁻ Reactivity : 3-Chloroaniline reacts with carbonate radicals at k ≈ 4.3×10⁸ M⁻¹s⁻¹ (extrapolated from 4-chloroaniline data).
- Branching Ratios : In systems with competing substrates (e.g., sulfamethoxazole), calculate α = k₃‑CA / kSMX to predict degradation pathways. Adjust pH to 9.0 to enhance CO₃•⁻ generation .
Data Contradiction Analysis
Q. Why do computational models underestimate the log EC₂ values for 3-chloroaniline in radical formation assays?
Methodological Answer: Exclusion of solvation effects in QSAR models leads to discrepancies. Recalibrate using:
- Equation : log EC₂ = 0.87(±0.12) × σ⁻ + 1.02(±0.09) × π + 2.15 (±0.21), where σ⁻ is the Hammett constant and π is the lipophilicity parameter.
- Outlier Handling : 3-Chloroaniline’s meta-chloro group disrupts resonance stabilization, requiring manual inclusion in regression analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
